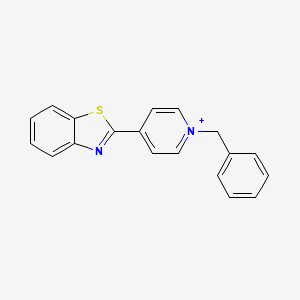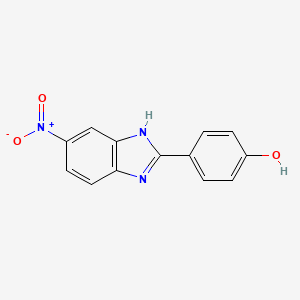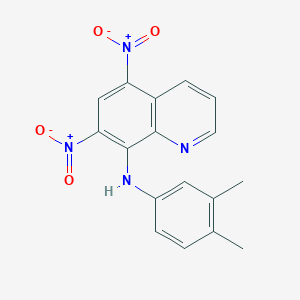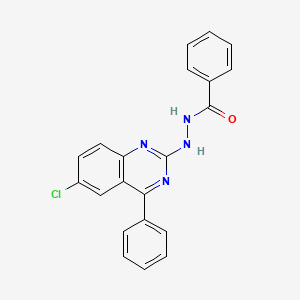![molecular formula C19H17NO3S2 B11709052 (5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(4-etoxifenil)-5-[(4-metoxifenil)metilideno]-2-sulfánil-1,3-tiazolidin-4-ona es un compuesto orgánico sintético que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un grupo etoxifenilo, un grupo metoxifenilo y un núcleo de tiazolidinona. Las tiazolidinonas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-3-(4-etoxifenil)-5-[(4-metoxifenil)metilideno]-2-sulfánil-1,3-tiazolidin-4-ona generalmente implica la condensación de 4-etoxibenzaldehído y 4-metoxibenzaldehído con tiosemicarbazida en condiciones ácidas. La reacción procede a través de la formación de un intermedio de base de Schiff, que luego se cicla para formar el anillo de tiazolidinona. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como ácido acético para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de reactivos de alta pureza y medidas estrictas de control de calidad son esenciales para lograr las especificaciones deseadas del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-3-(4-etoxifenil)-5-[(4-metoxifenil)metilideno]-2-sulfánil-1,3-tiazolidin-4-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en un anillo de tiazolidina.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en los anillos aromáticos, introduciendo varios grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como bromo o agentes clorantes se pueden utilizar para reacciones de halogenación.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Compuestos aromáticos halogenados.
Aplicaciones Científicas De Investigación
(5E)-3-(4-etoxifenil)-5-[(4-metoxifenil)metilideno]-2-sulfánil-1,3-tiazolidin-4-ona se ha estudiado para diversas aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Explorado por sus propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5E)-3-(4-etoxifenil)-5-[(4-metoxifenil)metilideno]-2-sulfánil-1,3-tiazolidin-4-ona involucra su interacción con varios objetivos moleculares. El compuesto puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos biológicos. Por ejemplo, su actividad antimicrobiana puede resultar de la inhibición de la síntesis de la pared celular bacteriana o la interrupción de la integridad de la membrana. Los efectos antiinflamatorios podrían deberse a la inhibición de citocinas proinflamatorias o enzimas como la ciclooxigenasa.
Comparación Con Compuestos Similares
Compuestos similares
(5E)-3-(4-etoxifenil)-5-[(4-metoxifenil)metilideno]-2-sulfánil-1,3-tiazolidin-4-ona: es similar a otros derivados de tiazolidinona, como:
Unicidad
La singularidad de (5E)-3-(4-etoxifenil)-5-[(4-metoxifenil)metilideno]-2-sulfánil-1,3-tiazolidin-4-ona radica en su patrón de sustitución específico en los anillos aromáticos, lo que puede influir en su actividad biológica y reactividad química. La presencia de grupos tanto etoxilo como metoxilo puede mejorar su solubilidad e interacción con objetivos biológicos en comparación con otros derivados de tiazolidinona.
Propiedades
Fórmula molecular |
C19H17NO3S2 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-3-23-16-10-6-14(7-11-16)20-18(21)17(25-19(20)24)12-13-4-8-15(22-2)9-5-13/h4-12H,3H2,1-2H3/b17-12+ |
Clave InChI |
YZOAMOCEZGKPBH-SFQUDFHCSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)



![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)

![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
